molecular formula C15H13F4N3O3 B279734 4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile

4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile

Cat. No.: B279734
M. Wt: 359.28 g/mol
InChI Key: BYYUKQOHYHJBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile is a complex organic compound characterized by the presence of difluoromethyl groups, a hydroxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl groups are introduced through difluoromethylation reactions, which can be achieved using various reagents and catalysts. The final step involves the coupling of the pyrazole derivative with a benzonitrile derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitrile group produces an amine .

Scientific Research Applications

4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-methyl-2-oxoethoxy}benzonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of difluoromethyl groups enhances its chemical stability and bioactivity, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H13F4N3O3

Molecular Weight

359.28 g/mol

IUPAC Name

4-[1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-1-oxopropan-2-yl]oxybenzonitrile

InChI

InChI=1S/C15H13F4N3O3/c1-8(25-10-4-2-9(7-20)3-5-10)13(23)22-15(24,14(18)19)6-11(21-22)12(16)17/h2-5,8,12,14,24H,6H2,1H3

InChI Key

BYYUKQOHYHJBBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

Canonical SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.